Cas no 2225147-58-8 (2,7-dichloro-3-nitroimidazo1,2-apyridine)
2,7-dichloro-3-nitroimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
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- 2,7-dichloro-3-nitroimidazo1,2-apyridine
- 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine, 2,7-dichloro-3-nitro-
- 2225147-58-8
- EN300-1716849
- AT24333
- starbld0044158
-
- Inchi: 1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H
- InChI Key: REEGKMMALSUWMI-UHFFFAOYSA-N
- SMILES: C12=NC(Cl)=C([N+]([O-])=O)N1C=CC(Cl)=C2
Computed Properties
- Exact Mass: 230.9602317g/mol
- Monoisotopic Mass: 230.9602317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- Density: 1.81±0.1 g/cm3(Predicted)
- pka: -3.01±0.50(Predicted)
2,7-dichloro-3-nitroimidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1716849-0.05g |
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| Enamine | EN300-1716849-0.1g |
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| Enamine | EN300-1716849-0.25g |
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$418.0 | 2023-09-20 | |
| Enamine | EN300-1716849-0.5g |
2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |
2225147-58-8 | 95% | 0.5g |
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| Enamine | EN300-1716849-1.0g |
2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |
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| Enamine | EN300-1716849-2.5g |
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2225147-58-8 | 95% | 2.5g |
$1650.0 | 2023-09-20 | |
| Enamine | EN300-1716849-5.0g |
2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |
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| Enamine | EN300-1716849-10.0g |
2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |
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| Enamine | EN300-1716849-1g |
2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |
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| Enamine | EN300-1716849-5g |
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2,7-dichloro-3-nitroimidazo1,2-apyridine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 2,7-dichloro-3-nitroimidazo1,2-apyridine
Research Briefing on 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine (CAS: 2225147-58-8): Recent Advances and Applications
The compound 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine (CAS: 2225147-58-8) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features and potential biological activities. This research briefing synthesizes the latest findings regarding its synthesis, pharmacological properties, and therapeutic applications, drawing from peer-reviewed literature published within the last three years.
Recent studies have highlighted the compound's role as a versatile intermediate in the development of antimicrobial and antiparasitic agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for novel nitroimidazole derivatives targeting drug-resistant Mycobacterium tuberculosis strains. The electron-withdrawing nitro group at the 3-position and halogen substituents at the 2- and 7-positions were found to significantly influence the compound's reactivity and binding affinity to microbial enzymes.
In the field of oncology, researchers have explored 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine as a potential hypoxia-selective cytotoxin. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this core structure yielded compounds with selective toxicity toward hypoxic cancer cells, with IC50 values in the low micromolar range. The mechanism appears to involve bioreduction of the nitro group under low oxygen conditions, generating reactive intermediates that damage cellular DNA.
Synthetic methodology developments have also progressed significantly. A recent Nature Protocols paper (2024) described an optimized three-step synthesis of 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine from commercially available 2-aminopyridine derivatives, achieving an overall yield of 68% with excellent purity (>99% by HPLC). This improved synthetic route has facilitated broader exploration of structure-activity relationships among derivatives.
Pharmacokinetic studies published in Xenobiotica (2023) revealed that the compound exhibits moderate metabolic stability in human liver microsomes (t1/2 = 42 minutes) and acceptable oral bioavailability in rodent models (F = 35%). These properties, combined with its demonstrated in vitro potency, suggest potential for further development as a lead compound in multiple therapeutic areas.
Current challenges in the field include optimizing the compound's selectivity profile and reducing potential off-target effects. Recent computational modeling studies (Journal of Chemical Information and Modeling, 2024) have begun to address these issues by predicting binding modes to various biological targets. These in silico approaches are guiding the design of next-generation derivatives with improved therapeutic indices.
Looking forward, the unique chemical properties of 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine continue to inspire innovative applications. Ongoing research is exploring its potential in photodynamic therapy, as a fluorescence probe for cellular imaging, and as a building block for metal-organic frameworks with biomedical applications. The compound's versatility ensures it will remain an important focus of chemical biology research in the coming years.
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